molecular formula C9H18ClNO2S2 B12856623 4-(1-Chloropropane-2-sulfonyl)-2,3-dimethylthiomorpholine

4-(1-Chloropropane-2-sulfonyl)-2,3-dimethylthiomorpholine

Cat. No.: B12856623
M. Wt: 271.8 g/mol
InChI Key: RDLIAUGHFVPGND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Chloropropane-2-sulfonyl)-2,3-dimethylthiomorpholine is a chemical compound characterized by its unique structure, which includes a six-membered ring containing sulfur and nitrogen atoms

Preparation Methods

The synthesis of 4-(1-Chloropropane-2-sulfonyl)-2,3-dimethylthiomorpholine involves several steps. One common method includes the reaction of 1-chloropropane-2-sulfonyl chloride with 2,3-dimethylthiomorpholine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product .

Chemical Reactions Analysis

4-(1-Chloropropane-2-sulfonyl)-2,3-dimethylthiomorpholine undergoes various chemical reactions, including:

Scientific Research Applications

4-(1-Chloropropane-2-sulfonyl)-2,3-dimethylthiomorpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1-Chloropropane-2-sulfonyl)-2,3-dimethylthiomorpholine involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

4-(1-Chloropropane-2-sulfonyl)-2,3-dimethylthiomorpholine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C9H18ClNO2S2

Molecular Weight

271.8 g/mol

IUPAC Name

4-(1-chloropropan-2-ylsulfonyl)-2,3-dimethylthiomorpholine

InChI

InChI=1S/C9H18ClNO2S2/c1-7(6-10)15(12,13)11-4-5-14-9(3)8(11)2/h7-9H,4-6H2,1-3H3

InChI Key

RDLIAUGHFVPGND-UHFFFAOYSA-N

Canonical SMILES

CC1C(SCCN1S(=O)(=O)C(C)CCl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.